molecular formula C9H7BrFN3 B13302278 3-(5-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine

3-(5-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine

Cat. No.: B13302278
M. Wt: 256.07 g/mol
InChI Key: ZVSYHOYRYJYSII-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with bromine and fluorine atoms on the phenyl ring. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 5-bromo-2-fluorobenzene with hydrazine derivatives under controlled conditions. One common method includes the lithiation of 1-bromo-4-fluorobenzene followed by reaction with a pyrazole derivative . The reaction conditions often involve the use of a lithium base in the presence of a solvent to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

3-(5-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents on the phenyl ring can enhance the compound’s binding affinity and selectivity for these targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both bromine and fluorine atoms provides unique electronic and steric properties that can be exploited in various chemical and biological applications .

Properties

Molecular Formula

C9H7BrFN3

Molecular Weight

256.07 g/mol

IUPAC Name

5-(5-bromo-2-fluorophenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H7BrFN3/c10-5-1-2-7(11)6(3-5)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14)

InChI Key

ZVSYHOYRYJYSII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=CC(=NN2)N)F

Origin of Product

United States

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